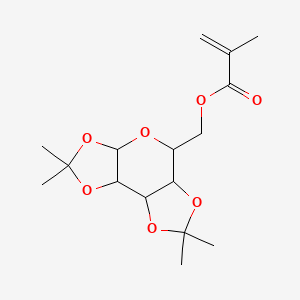

6-O-Methacryloyl-1,2

Description

Contextualization within Carbohydrate-Based Polymer Chemistry

Carbohydrate-based polymers, or glycopolymers, represent a significant class of materials derived from abundant and renewable resources like glucose, galactose, and fructose. researchgate.netresearchgate.netiosrjournals.org These natural polysaccharides are noted for their biocompatibility and low toxicity, making them advantageous for biomedical applications. researchgate.net The chemical modification of these carbohydrates is a key strategy for developing advanced materials. researchgate.net In this context, 6-O-methacryloyl-1,2-glycoderivatives are synthetic monomers created by introducing a polymerizable methacryloyl group onto a sugar backbone. This modification allows for the creation of polymers with a well-defined structure, combining the desirable characteristics of the carbohydrate with the versatile properties of synthetic polymers. The synthesis often involves the use of protective groups to ensure the methacryloyl function is added at a specific position, typically the primary hydroxyl group at the C-6 position of the sugar ring. researchgate.net

Significance of Methacryloyl Functionality in Precision Polymer Synthesis

The introduction of the methacryloyl group into sugar molecules is crucial for enabling their participation in modern controlled/living radical polymerization (CLRP) techniques. sigmaaldrich.com Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) allow for the precise synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. researchgate.netsigmaaldrich.comcmu.edu

The methacryloyl group acts as the vinyl component that readily undergoes radical polymerization. mdpi.com For instance, the RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside has been successfully performed in aqueous solutions, yielding well-defined glycopolymers with polydispersities as low as 1.10. researchgate.net This level of control is essential for tailoring the material's properties for specific, high-performance applications. The ability to directly polymerize these functional monomers avoids the need for post-polymerization modification, streamlining the production of functional materials. cmu.edu

Evolution of 6-O-Methacryloyl Sugar Derivatives as Functional Monomers

The development of 6-O-methacryloyl sugar derivatives as functional monomers has progressed through various synthetic strategies. A common approach involves the protection of most of the sugar's hydroxyl groups, leaving the C-6 hydroxyl group available for reaction. For example, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose is a frequently used intermediate where two isopropylidene groups protect the hydroxyls at C-1, C-2, C-3, and C-4, allowing for the selective esterification of the C-6 hydroxyl group with methacryloyl chloride or a related reagent. rsc.org

More recent advancements include enzymatic synthesis routes. Lipase-catalyzed transesterification, for example, offers a highly regioselective method to introduce the methacryloyl group at the C-6 position of unprotected sugars, such as in the synthesis of methyl 6-O-methacryloyl-α-D-glucoside. researchgate.net This enzymatic approach is often more environmentally friendly, avoiding the use of harsh reagents and complex protection-deprotection steps. researchgate.net Other synthesis methods include the ring-opening of epoxy sugars with methacrylic acid. researchgate.net These evolving synthetic methodologies have made a wider range of 6-O-methacryloyl glycoderivatives more accessible for polymer research.

Overview of Research Trajectories for 6-O-Methacryloyl-Derived Materials

Research involving materials derived from this compound-glycoderivatives is focused on several key areas. A major trajectory is the synthesis of well-defined homopolymers and block copolymers for biomedical applications. For example, block copolymers of a glycopolymer and a synthetic polymer like poly(2-hydroxyethyl methacrylate) have been created, resulting in novel hydrophilic-hydrophilic block copolymers. researchgate.net

Another significant research direction is the development of hydrogels. doria.fi The multifunctional nature of some sugar-based monomers allows them to act as cross-linkers, forming hydrogels that can absorb large amounts of water. doria.fi These materials are being investigated for use as thickening agents, in printable cell culture materials, and for injectable drug release systems. doria.fi Furthermore, polymers derived from these monomers, such as poly-(6-O-methacryloyl-D-galactose), are water-soluble and exhibit novel properties not found in natural polysaccharides, opening up avenues for new applications. rsc.org The resulting polymers can be further modified; for instance, the reducing end of the polymer chain can be oxidized to create polyelectrolytes with distinct ion-binding properties. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C16H24O7 |

|---|---|

Molecular Weight |

328.36 g/mol |

IUPAC Name |

(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C16H24O7/c1-8(2)13(17)18-7-9-10-11(21-15(3,4)20-10)12-14(19-9)23-16(5,6)22-12/h9-12,14H,1,7H2,2-6H3 |

InChI Key |

RKFOJTMVZFAYQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 O Methacryloyl 1,2 Monomers and Precursors

Regioselective Esterification Strategies for Carbohydrate Modification

The selective functionalization of one hydroxyl group among many on a carbohydrate ring is a significant challenge in synthetic carbohydrate chemistry. nih.govwiley-vch.deresearchgate.net The primary hydroxyl group at the C-6 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyls, which provides a basis for regioselectivity. wiley-vch.de Esterification strategies are commonly used to introduce the methacryloyl group, and these can be broadly categorized into protection-deprotection schemes and direct approaches. nih.gov

Direct Esterification with Methacryloylating Agents

Direct esterification offers a more atom-economical route by avoiding the multiple steps of protection and deprotection. This approach leverages the inherently higher reactivity of the primary C-6 hydroxyl group compared to the secondary ones. nih.gov The synthesis is typically performed on a carbohydrate precursor where other positions, such as C-1 and C-2, are already blocked, for example, in 1,2-O-isopropylidene-α-D-glucofuranose.

The reaction involves treating the partially protected sugar with a methacryloylating agent, such as methacrylic anhydride (B1165640) or methacryloyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. nih.gov By carefully controlling reaction conditions—such as low temperature and stoichiometry of the acylating agent—selective esterification at the C-6 position can be achieved in good yields.

Enzymatic Transesterification for Selective 6-O-Methacryloylation

Enzymatic methods provide a powerful and highly regioselective alternative to traditional chemical synthesis for carbohydrate modification. researchgate.netresearchgate.netmdpi.com Lipases, in particular, have demonstrated exceptional capability in catalyzing the acylation of sugars, showing a strong preference for the primary hydroxyl group at the C-6 position. mdpi.comresearchgate.netnih.gov

This biocatalytic approach involves a transesterification reaction between a carbohydrate substrate and an activated acyl donor, such as vinyl methacrylate (B99206). researchgate.net The enzyme, often an immobilized lipase (B570770) like Novozym 435 (lipase B from Candida antarctica), facilitates the transfer of the methacryloyl group to the sugar. researchgate.netmdpi.com

A key advantage of this method is its high selectivity, which often eliminates the need for complex protection-deprotection steps. mdpi.com The reactions are typically carried out in non-aqueous solvents (e.g., tert-butanol (B103910), acetonitrile) or solvent-free systems to shift the enzymatic equilibrium towards synthesis rather than hydrolysis. researchgate.netresearchgate.netmdpi.com For example, the lipase-catalyzed acylation of methyl α-D-glucoside with vinyl methacrylate in tert-butanol at 50°C yields the desired methyl 6-O-methacryloyl-α-D-glucoside with high regioselectivity. researchgate.net

| Enzyme | Substrate Example | Acyl Donor | Solvent | Key Finding | Reference |

| Novozym 435 (Candida antarctica lipase B) | Methyl α-D-glucoside | Vinyl Methacrylate | tert-Butanol | High regioselectivity for the C-6 position. | researchgate.net |

| Novozym 435 | N-acetyl-glucosamine | Methyl Hexanoate | - | Formation of 2-(acetylamino)-2-deoxy-6-O-hexanoate-D-glucose. | mdpi.com |

| β-glucosidase | Cellobiose | Hydroxy-alkyl (meth)acrylamides | Aqueous with co-solvent | Kinetically-controlled synthesis of glycosyl-(meth)acrylamide monomers. | rsc.org |

Multi-Step Chemical Pathways for Complex 6-O-Methacryloyl-1,2 Glycomonomer Architectures

The synthesis of complex glycomonomers, which may include additional functionalities or specific stereochemistries, often requires multi-step chemical pathways. nih.govnih.gov These synthetic routes combine various techniques, including protection-deprotection strategies and selective functionalizations, to build the desired molecular architecture before the final methacryloylation step.

An example of such a pathway could start with a readily available, protected sugar like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. hacettepe.edu.tr A sequence of reactions might involve:

Selective deprotection of the 5,6-O-isopropylidene group to free the C-5 and C-6 hydroxyls. hacettepe.edu.tr

Further chemical modification at the C-3 or C-5 position. For instance, creating a precursor like 1,2-O-isopropylidene-3,5-O-propylidene-α-D-glucofuranose, which leaves only the C-6 hydroxyl available for reaction. researchgate.net

Introduction of other functional groups to the carbohydrate backbone to create a multifunctional monomer.

Finally, the selective methacryloylation of the C-6 hydroxyl group as the penultimate or final step.

These multi-step syntheses are essential for creating tailor-made glycomonomers that can be polymerized to form glycopolymers with precise structures and functionalities, which are crucial for applications in drug delivery, tissue engineering, and as probes for studying biological interactions. nih.govnih.gov

Controlled Polymerization Mechanisms and Kinetic Studies of 6 O Methacryloyl 1,2 Monomers

Reversible Deactivation Radical Polymerization (RDRP) of 6-O-Methacryloyl-1,2 Derivatives

RDRP methods such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully employed for the polymerization of protected and unprotected this compound monomers. researchgate.netresearchgate.net These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions that are common in conventional free-radical polymerization. researchgate.netgoogle.com

RAFT polymerization is a versatile RDRP method applicable to a wide range of monomers and reaction conditions, including aqueous media. researchgate.netresearchgate.net The control in a RAFT system is achieved by adding a thiocarbonylthio compound, known as a chain transfer agent (CTA), which mediates the polymerization via a reversible chain transfer process. mdpi.com

The choice of the Chain Transfer Agent (CTA) is critical for achieving a controlled RAFT polymerization. Various CTAs have been proven effective for the polymerization of this compound derivatives.

For the RAFT polymerization of the protected monomer this compound:3,4-di-O-isopropylidene-D-galactopyranose (proGal-M or MAlpGP), specialized RAFT "inimers" (compounds that act as both initiator and transfer agent) have been synthesized and used. researchgate.net Examples include 2-(methacryloyloxy)ethyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (MAE-CPP) and 2-(3-(benzylthiocarbonothioylthio)propanoyloxy)ethyl acrylate (B77674) (BCP-EA). researchgate.net These inimers have been used to create hyperbranched glycopolymers in a simple one-pot reaction. researchgate.net

Furthermore, macromolecular RAFT agents (macro-CTAs) have been employed to synthesize well-defined block copolymers. acs.orgfao.orgnih.gov For example, amphiphilic diblock copolymers were prepared using a poly(ethylene glycol)-based macro-RAFT agent to initiate the polymerization of this compound:3,4-di-O-isopropylidene-D-galactopyranose. fao.org Similarly, P(MAlpGP-co-DMAEMA) has been used as a macro-RAFT agent for the subsequent polymerization of other monomers to create redox-responsive block copolymers. acs.orgnih.gov

| Monomer | Chain Transfer Agent (CTA) | Polymer Architecture | Source |

|---|---|---|---|

| This compound:3,4-di-O-isopropylidene-D-galactopyranose (proGal-M) | 2-(methacryloyloxy)ethyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (MAE-CPP) | Hyperbranched | researchgate.net |

| Methyl 6-O-methacryloyl-alpha-D-glucoside | (4-cyanopentanoic acid)-4-dithiobenzoate | Linear | researchgate.net |

| This compound:3,4-di-O-isopropylidene-D-galactopyranose (MAlpGP) | P(MEO₂MA-co-OEGMA) macro-RAFT agent | Diblock Copolymer | fao.org |

| Pyridyl disulfide ethyl methylacrylate (PDSMA) | P(MAlpGP-co-DMAEMA) macro-RAFT agent | Diblock Copolymer | acs.orgnih.gov |

A hallmark of a controlled polymerization is the linear increase of polymer molecular weight with monomer conversion and the production of polymers with a narrow molecular weight distribution, quantified by a low polydispersity index (PDI, Mw/Mn). mdpi.com

Kinetic studies on the RAFT polymerization of this compound derivatives demonstrate excellent control. For the aqueous RAFT polymerization of methyl 6-O-methacryloyl-alpha-D-glucoside, polymers with number-average molecular weights (Mn) between 16 and 103 kDa were obtained with PDI values as low as 1.10. researchgate.net Detailed kinetic investigations of this system revealed that RAFT polymerization proceeds at a slower rate compared to conventional free-radical polymerization due to the reversible transfer process. researchgate.net The polymerization is characterized by an initial non-steady-state period, the duration of which is inversely dependent on the radical flux in the system. researchgate.net

In the synthesis of hyperbranched glycopolymers from proGal-M using an inimer, the resulting polymers were fairly uniform, with PDI values below 1.5. researchgate.net The study also noted an interesting kinetic difference depending on the monomer and inimer system used. researchgate.net When creating diblock copolymers, efficient chain extension from macro-CTAs results in the desired block structures with controlled molecular weights and low PDI. fao.org

| Monomer/System | Mn (kDa) | PDI (Mw/Mn) | Source |

|---|---|---|---|

| Methyl 6-O-methacryloyl-alpha-D-glucoside | 16 - 103 | as low as 1.10 | researchgate.net |

| Hyperbranched poly(proGal-M) | 1.7 - 29 | < 1.5 | researchgate.net |

ATRP is another powerful RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process. google.comgoogle.com This method allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. google.commdpi.com

The success of an ATRP reaction is highly dependent on the careful selection of the initiator, catalyst (metal salt), and ligand. A detailed investigation into the ATRP of this compound;3,4-di-O-isopropylidene-D-galactopyranose (MAIPGal) optimized these components for effective control. researchgate.net

Several initiator and catalyst combinations were found to be successful. The polymerization could be initiated by methyl 2-bromoisopropionate (2-MBP) or ethyl 2-bromoisobutyrate (2-EBiB). researchgate.net The catalyst system typically consists of a copper(I) halide, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl), complexed with a nitrogen-based ligand. researchgate.net Ligands like bipyridine (bipy) and N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) were shown to be effective. researchgate.net

Specifically, the ATRP of MAIPGal was well-controlled using the 2-EBiB/CuBr/bipy system at 60°C and the 2-MBP/CuCl/bipy system at 60°C. researchgate.net An even more optimal system, allowing for polymerization at room temperature (23°C), was found to be 2-EBiB/CuBr/PMDETA, which is advantageous due to its moderate conditions. researchgate.net These optimized systems demonstrate the ability to precisely control the polymerization of sugar-based methacrylates. researchgate.netresearchgate.net

| Initiator | Catalyst | Ligand | Temperature (°C) | Source |

|---|---|---|---|---|

| Ethyl 2-bromoisobutyrate (2-EBiB) | CuBr | Bipyridine (bipy) | 60 | researchgate.net |

| Methyl 2-bromoisopropionate (2-MBP) | CuCl | Bipyridine (bipy) | 60 | researchgate.net |

| Ethyl 2-bromoisobutyrate (2-EBiB) | CuBr | N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) | 23 | researchgate.net |

Surface-initiated ATRP (SI-ATRP) is a robust method for grafting well-defined polymer chains directly from a substrate, creating high-density polymer brushes. rsc.orgresearchgate.net This technique has been applied to grow glycopolymer films from monomers structurally similar to this compound derivatives, demonstrating a pathway to functional biomaterials. nih.gov

In a specific example, a sugar-containing polymer was grown from a gold surface via SI-ATRP of 3-O-methacryloyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranoside (MAIpGIc). nih.gov The process involved first immobilizing an initiator, a 2-bromopropionyl moiety, onto the gold surface. nih.gov The polymerization was then carried out in a tetrahydrofuran (B95107) (THF) medium using copper(I) bromide (CuBr) as the catalyst and 1,4,8,11-tetraaza-1,4,8,11-tetramethylcyclotetradecane (Me4Cyclam) as the ligand. nih.gov

The formation of the glycopolymer brush on the gold surface was confirmed by various analytical techniques. nih.gov Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) images showed polymer growth away from the surface without visible domain boundaries, confirming the formation of a sugar coating. nih.gov This method is significant for creating biofunctional surfaces for applications such as biosensors and pathogen detection. nih.gov

Atom Transfer Radical Polymerization (ATRP) of this compound Monomers

Conventional Free Radical Polymerization (FRP) of this compound Systems

Conventional free radical polymerization (FRP) represents a foundational method for polymer synthesis. mdpi.com In FRP, a free radical initiator is used to begin the polymerization of monomers. nih.gov This technique is known for its robustness and compatibility with a wide range of monomers. researchgate.net However, a key characteristic of conventional FRP is the continuous generation of radicals and the occurrence of termination reactions, which can limit control over the polymer's molecular weight and structure. acs.org The lifetime of a growing polymer chain in FRP is typically very short, on the order of seconds. mdpi.com

In the context of this compound systems, FRP serves as a baseline for comparison with more controlled polymerization techniques. For instance, kinetic studies of methyl 6-O-methacryloyl-α-d-glucoside have been conducted using conventional FRP to benchmark the performance of controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer). researchgate.netcapes.gov.br These comparative studies reveal that FRP of this glycomonomer proceeds at a significantly faster rate than its controlled counterparts. capes.gov.br This is attributed to the higher concentration of propagating radicals and the absence of a mediating agent that would otherwise slow the reaction to impart control. capes.gov.br While effective for producing polymers, FRP typically yields materials with broad molecular weight distributions (high polydispersity) and offers limited ability to create complex architectures like block copolymers. nih.govresearchgate.net

Self-Condensing Vinyl Polymerization (SCVP) for Hyperbranched Architectures

Self-condensing vinyl polymerization (SCVP) is a powerful "one-pot" technique used to synthesize polymers with a highly branched, tree-like structure known as hyperbranched polymers. mdpi.comosti.gov This method utilizes a special type of molecule called an "inimer," which possesses both a monomer-like polymerizable vinyl group and an initiator-like functionality. rsc.org More recently, SCVP has been combined with controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT), using molecules that act as both a chain transfer agent and a monomer, often referred to as "transmers". rsc.orgacs.org

The primary advantage of SCVP is its ability to produce hyperbranched polymers, which are characterized by a compact globular structure, high solubility, low viscosity, and a multitude of terminal functional groups. mdpi.com These properties make them suitable for various applications, including drug delivery and nanotechnology. mdpi.comosti.gov By combining SCVP with controlled radical polymerization methods like photoinduced electron transfer RAFT (PET-RAFT), it is possible to synthesize hyperbranched polymers under mild conditions, such as at room temperature and in aqueous solutions. osti.gov

The degree of branching and the length of the branches in the resulting hyperbranched polymer can be controlled by adjusting the ratio of the conventional monomer to the inimer or transmer. osti.gov This control over the macromolecular structure allows for the tailoring of the material's properties for specific applications. rsc.org For example, RAFT-mediated SCVP has been shown to be a promising tool for creating well-defined hyperbranched polymers with predetermined branching frequencies. rsc.org

Emulsion Polymerization for Latex Synthesis

Emulsion polymerization is a widely used industrial process for producing polymer dispersions, commonly known as latexes. calpoly.eduresearchgate.net This technique typically involves polymerizing hydrophobic monomers in an aqueous medium stabilized by surfactants. nih.gov The process results in the formation of stable, sub-micron polymer particles dispersed in water. matec-conferences.org Synthetic latexes are critical components in a variety of applications, including paints, adhesives, and coatings, where they act as binders that form a continuous film upon drying. calpoly.edu

The synthesis can be carried out through various methods, such as batch, semi-batch, or seeded polymerization, to control particle size and morphology. calpoly.edunih.gov For instance, seeded emulsion polymerization can be used to create core-shell structures, where one type of polymer forms the core and a second monomer composition is polymerized on its surface to form a shell. matec-conferences.orgnih.gov This allows for the combination of different polymer properties within a single particle. nih.gov

In a typical in situ emulsion polymerization, inorganic nanoparticles can be dispersed in a solution containing the monomer, an emulsifier, and a water-soluble initiator. nih.gov Polymerization then proceeds to form hybrid latex particles. nih.gov The stability of the resulting latex is a crucial factor, and process conditions are optimized to minimize the formation of coagulum. calpoly.edu Although specific examples focusing solely on this compound are not prevalent in the provided literature, the general principles of emulsion polymerization for acrylic and methacrylic monomers are directly applicable for producing latexes from this glycomonomer. calpoly.edumatec-conferences.org

Mechanistic and Kinetic Investigations of this compound Polymerization

Understanding the reaction kinetics and mechanisms is fundamental to controlling the polymerization process and the final properties of the polymer. kpi.uaacs.org Detailed kinetic studies provide insights into the rates of initiation, propagation, and termination, which are the elementary steps of radical polymerization. acs.orgacs.org

Monomer conversion, the extent to which monomer molecules have been converted into polymer chains, is a critical parameter in polymerization. uzh.ch The rate of polymerization describes how quickly this conversion occurs. parkell.com For methacrylate (B99206) monomers, the polymerization process can be very rapid, often characterized by a significant acceleration in rate at higher conversions, a phenomenon known as the gel effect. researchgate.net

Kinetic studies on methyl 6-O-methacryloyl-α-d-glucoside using RAFT polymerization have shown that these processes often exhibit an initial non-steady-state period, or induction period, before reaching a steady polymerization rate. researchgate.netcapes.gov.br The rate of polymerization is generally slower compared to conventional free-radical polymerization, a necessary trade-off for achieving control over the polymer structure. capes.gov.br The degree of monomer conversion is often monitored over time to generate kinetic plots. For many dental resin composites based on methacrylates, polymerization starts rapidly and then slows, with the majority of the process occurring within the first few minutes after initiation. parkell.comnih.gov The final degree of conversion is a crucial factor influencing the mechanical properties and biocompatibility of the material. uzh.chmdpi.com

Table 1: Polymerization Rate Data for Methacrylate Systems This table presents representative data on polymerization rates for different methacrylate systems under various conditions, illustrating the typical kinetics observed.

| Monomer System | Polymerization Method | Initiator | Temperature (°C) | Maximum Polymerization Rate (%/min) | Final Conversion (%) |

| Methyl Methacrylate (MMA) | Living Radical | BDC Iniferter | 60 | Varies with concentration | ~20-55 |

| Dental Resin (Methacrylate-based) | Photopolymerization | Camphorquinone | Ambient | High initial rate | ~60-70 |

| 2-Hydroxyethyl Methacrylate (HEMA) | Bulk Radical | AIBN | 50-80 | Increases with temperature | >95 |

| Styrene/MMA/Acrylic Acid | Surfactant-Free Emulsion | KPS | 75 | Rate increases with temp. | High |

Data compiled from findings in sources researchgate.netnih.govcmu.edumdpi.com. Note: Specific rates are highly dependent on exact reaction conditions.

The outcomes of a polymerization reaction, including molecular weight, polydispersity, conversion, and rate, are highly sensitive to the reaction conditions. cmu.edu Key parameters that can be varied include temperature, initiator concentration, monomer concentration, and in the case of photopolymerization, light intensity. researchgate.nettue.nl

Temperature: Increasing the polymerization temperature generally leads to a higher rate of polymerization. researchgate.netmdpi.com This is due to the increased rate of initiator decomposition, generating more free radicals, and enhanced mobility of the monomer molecules. researchgate.net

Initiator Concentration: The concentration of the initiator has a significant effect on the polymerization. In conventional FRP, a higher initiator concentration typically leads to a faster rate but may result in lower molecular weight polymers due to a higher number of initiation events. nih.gov In controlled polymerizations, the ratio of monomer to initiator is a key factor in determining the final molecular weight. cmu.edu

Monomer Concentration: The initial concentration of the monomer can influence both the polymerization rate and the final polymer properties. researchgate.net At higher monomer concentrations, the rate of polymerization often increases. cmu.edu However, this can also lead to higher viscosity and potential challenges in maintaining control, sometimes resulting in increased polydispersity. cmu.edu

Light Intensity (for Photopolymerization): In UV-cured systems, increasing the light intensity generally accelerates the polymerization rate. researchgate.net However, excessively high intensity can negatively impact surface properties like gloss and may lead to surface defects. researchgate.net

Table 2: Effect of Reaction Conditions on Polymerization of Methacrylates This table summarizes the general influence of various reaction parameters on the outcomes of methacrylate polymerization.

| Reaction Condition | Effect on Polymerization Rate | Effect on Molecular Weight | Effect on Polydispersity (PDI) |

| Increasing Temperature | Increases | Can decrease (in FRP) | May increase |

| Increasing Initiator Conc. | Increases | Decreases (in FRP) | May increase |

| Increasing Monomer Conc. | Increases | Increases | May increase at high conc. |

| Increasing Light Intensity | Increases | Generally decreases | Can be affected |

This table is a generalized summary based on principles described in sources cmu.eduresearchgate.nettue.nlnih.gov.

Development of Advanced Polymeric Architectures from 6 O Methacryloyl 1,2 Monomers

Homopolymerization and Control over Polymer Chain Length

The homopolymerization of 6-O-methacryloyl-1,2-O-isopropylidene-D-glucofuranose and related sugar-based methacrylate (B99206) monomers can be achieved with a high degree of control over polymer chain length and molecular weight distribution through controlled/living radical polymerization (CLRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). researchgate.netacs.orgacs.org These methods are advantageous as they can often be performed in aqueous media without the need for protecting groups on the sugar's hydroxyl moieties. researchgate.netacs.orgresearchgate.net

RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside (6-O-MMAGlc), an unprotected glycomonomer, has been successfully conducted in aqueous solutions. researchgate.netacs.org Using a suitable chain transfer agent (CTA), such as (4-cyanopentanoic acid)-4-dithiobenzoate, and a radical initiator, it is possible to synthesize well-defined poly(methyl 6-O-methacryloyl-α-D-glucoside) with number-average molecular weights (M_n) ranging from 16 to 103 kDa. researchgate.netacs.org The resulting polymers exhibit low polydispersity indices (PDI), with values reported as low as 1.10, indicating a narrow molecular weight distribution. researchgate.netacs.org The control over the polymerization is demonstrated by the linear evolution of molecular weight with monomer conversion and the ability to prepare a series of well-defined glyco-oligomers with degrees of polymerization (DP_n) from 15 to 66 and PDI values between 1.05 and 1.12. acs.orgmonash.edu

Kinetic studies of the RAFT process for these glycomonomers reveal an initial non-steady-state period, the duration of which is inversely dependent on the radical flux in the system. acs.orgmonash.edu The polymerization rate is significantly influenced by factors such as temperature, initiator concentration, and the ratio of CTA to initiator. researchgate.netacs.org

Similarly, ATRP has been employed for the homopolymerization of various sugar methacrylates, including 2-gluconamidoethyl methacrylate (GAMA), yielding polymers with reasonably low polydispersities. acs.org ATRP of hydroxy-functional methacrylates like glycerol (B35011) monomethacrylate (GMA) and 2-hydroxypropyl methacrylate (HPMA) in methanol (B129727) at ambient temperature also proceeds to high conversion with good control, achieving final PDI values of 1.30 and 1.09, respectively. acs.org This demonstrates the robustness of ATRP for creating well-defined polymers from monomers with functional groups similar to those in 6-O-methacryloyl derivatives. acs.org

Table 1: Homopolymerization of Methyl 6-O-methacryloyl-α-D-glucoside (2) via RAFT Polymerization

| Run | [Monomer]:[CTA]:[Initiator] Ratio | Conversion (%) | M_n (kDa) (by ¹H NMR) | PDI | Reference |

|---|---|---|---|---|---|

| 1 | 175:1:0.2 | 95 | 49.8 | 1.10 | researchgate.netacs.org |

| 2 | 350:1:0.2 | 89 | 103 | 1.19 | researchgate.netacs.org |

| 3 | 88:1:0.2 | 95 | 26.1 | 1.10 | researchgate.netacs.org |

| 4 | 44:1:0.2 | 96 | 16.0 | 1.12 | researchgate.netacs.org |

Copolymerization Strategies with this compound Derivatives

Statistical Copolymer Synthesis

Statistical copolymers incorporating sugar-based methacrylates can be synthesized using controlled polymerization techniques, which allow for the random incorporation of different monomer units along the polymer chain. researchgate.net Atom Transfer Radical Polymerization (ATRP) is a particularly effective method for this purpose. researchgate.net

In a representative study, various sugar-based methacrylate monomers were copolymerized with methyl methacrylate (MMA) via classical ATRP at 90°C. researchgate.net The resulting random copolymers were characterized to determine their molecular weights and composition. The molecular weights of the copolymers, as determined by Gel Permeation Chromatography (GPC) and ¹H-NMR spectroscopy, were found to be in the range of 10,600–16,800 g/mol and 12,200–18,500 g/mol , respectively. researchgate.net The composition of the copolymers, also determined by ¹H-NMR, showed that the incorporation of the sugar-based methacrylate monomer was in good agreement with the initial feeding ratio, with values around 94.1–97.8%. researchgate.net The glass transition temperatures (Tg) of these copolymers were found to be between 101.2°C and 102.9°C, varying with the type and composition of the sugar-based monomer used. researchgate.net This demonstrates that ATRP allows for the successful synthesis of well-defined random copolymers with predictable compositions and specific thermal properties. researchgate.net

Table 2: Statistical Copolymerization of Sugar-Based Methacrylates with Methyl Methacrylate (MMA) via ATRP

| Copolymer System | M_n (g/mol) (by GPC) | M_n (g/mol) (by ¹H-NMR) | Sugar Monomer Content in Copolymer (%) | Glass Transition Temp. (T_g, °C) | Reference |

|---|---|---|---|---|---|

| Sugar-Methacrylate-co-MMA | 10,600 - 16,800 | 12,200 - 18,500 | 94.1 - 97.8 | 101.2 - 102.9 | researchgate.net |

Block Copolymer Formation

The "living" nature of controlled radical polymerization techniques like RAFT and ATRP enables the synthesis of well-defined block copolymers containing segments derived from this compound monomers. researchgate.netacs.org This is typically achieved through sequential monomer addition, where a homopolymer of one monomer is first synthesized and then used as a macroinitiator (or macro-CTA) to initiate the polymerization of a second monomer, thereby growing a new block from the existing chain ends. acs.orgcmu.edu

For instance, a well-defined homopolymer of poly(methyl 6-O-methacryloyl-α-D-glucoside) (P(6-O-MMAGlc)) synthesized via RAFT polymerization was successfully chain-extended with 2-hydroxyethyl methacrylate (HEMA). researchgate.netacs.org This process yielded a novel, purely hydrophilic-hydrophilic diblock copolymer, P(6-O-MMAGlc)-b-P(HEMA), demonstrating the high end-group fidelity of the RAFT process. researchgate.netacs.org

Similarly, ATRP has been used to prepare a wide range of sugar-based block copolymers. acs.org By using macroinitiators based on poly(ethylene oxide) (PEO) or poly(propylene oxide) (PPO), diblock copolymers such as PPO₃₃-b-GAMA₅₀ and PEO₂₃-b-GAMA₅₀ have been synthesized, where GAMA is 2-gluconamidoethyl methacrylate, a related hydrophilic sugar-based monomer. acs.orgacs.org Furthermore, triblock copolymers can be formed by sequential addition of another methacrylic monomer, such as 2-(diethylamino)ethyl methacrylate (DEA), to create structures like PEO₂₃-b-GAMA₅₀-b-DEA₁₀₀. acs.orgacs.org

The synthesis of block copolymers composed of acrylates and methacrylates via ATRP requires careful consideration of the monomer sequence. cmu.edu It has been shown that a poly(methyl methacrylate) macroinitiator can effectively initiate the polymerization of acrylic monomers. cmu.edu However, for a polyacrylate macroinitiator to effectively initiate the polymerization of a methacrylate like MMA, halogen exchange (e.g., using a bromine-terminated macroinitiator with a CuCl catalyst) is often necessary to ensure controlled polymerization and prevent poor cross-propagation. cmu.educmu.edu

Table 3: Examples of Block Copolymers Synthesized from Sugar-Based Methacrylates

| Block Copolymer Structure | Polymerization Method | Monomer 1 | Monomer 2 (and 3) | Reference |

|---|---|---|---|---|

| Diblock: P(6-O-MMAGlc)-b-P(HEMA) | RAFT | Methyl 6-O-methacryloyl-α-D-glucoside | 2-Hydroxyethyl Methacrylate | researchgate.netacs.org |

| Diblock: PPO₃₃-b-GAMA₅₀ | ATRP | Propylene Oxide (forms macroinitiator) | 2-Gluconamidoethyl Methacrylate | acs.orgacs.org |

| Triblock: PEO₂₃-b-GAMA₅₀-b-DEA₁₀₀ | ATRP | Ethylene Oxide (forms macroinitiator) | 2-Gluconamidoethyl Methacrylate, 2-(Diethylamino)ethyl Methacrylate | acs.orgacs.org |

Hyperbranched and Star Polymer Synthesis

Advanced polymeric architectures such as hyperbranched and star-shaped polymers can be synthesized from this compound and related sugar-based monomers using controlled radical polymerization. d-nb.inforesearchgate.net The two primary strategies for synthesizing star polymers are the "core-first" and "arm-first" methods. cmu.eduresearchgate.net

In the "core-first" approach, a multifunctional initiator acts as the central core from which linear polymer arms are grown simultaneously. d-nb.infocmu.edu This method was used to synthesize star-like glycopolymers via Activator Generated by Electron Transfer (AGET) ATRP. d-nb.info A three-functional, resveratrol-based initiator was used as the core to polymerize an ionic glucose-bearing methacrylate monomer. d-nb.info This strategy also allowed for the creation of amphiphilic star copolymers by incorporating N,N-dimethylaminoethyl methacrylate (DMAEMA) segments, yielding well-defined star architectures. d-nb.info Another example involves synthesizing a five-armed initiator from acetylated glucose, which is then used to initiate the ATRP of monomers like 2-hydroxyethyl methacrylate (HEMA) to form a star-shaped polymer. pnu.ac.ir

The "arm-first" method involves first synthesizing linear polymer chains (the "arms") with a reactive end-group. cmu.eduharth-research-group.org These arms are then linked together by reacting them with a multifunctional cross-linking agent, which forms the core of the star. cmu.eduresearchgate.netharth-research-group.org This approach was employed to create well-defined 3-arm glycopolymer stars via RAFT polymerization. researchgate.net First, a non-water-soluble trifunctional RAFT agent was chain-extended with a few units of hydroxyethyl (B10761427) acrylate (B77674) to make it water-soluble. researchgate.net This macro-CTA was then used to polymerize acryloyl glucosamine (B1671600) (AGA) in aqueous solution in a controlled manner, resulting in a 3-arm star glycopolymer. researchgate.net This technique provides excellent control over the arm's molecular weight, as the arms are synthesized and characterized before the star formation step. researchgate.netacs.org

Table 4: Strategies for Hyperbranched and Star Glycopolymer Synthesis

| Synthesis Strategy | Polymerization Method | Core/Cross-linker | Arm Monomer(s) | Resulting Architecture | Reference |

|---|---|---|---|---|---|

| Core-First | AGET ATRP | Resveratrol-based trifunctional initiator | Ionic glucose-bearing methacrylate, DMAEMA | 3-arm star (co)polymers | d-nb.info |

| Core-First | ATRP | Acetylated glucose-based five-armed initiator | 2-Hydroxyethyl Methacrylate (HEMA) | 5-arm star polymer | pnu.ac.ir |

| Arm-First | RAFT | Trifunctional RAFT agent (forms core) | Acryloyl Glucosamine (AGA), Hydroxyethyl Acrylate | 3-arm star polymer | researchgate.net |

Crosslinking and Network Formation in 6-O-Methacryloyl-Based Systems

Photocrosslinking Mechanisms for Hydrogel Formation

Polymers derived from this compound and similar methacrylated monomers can be readily crosslinked to form hydrogels through photopolymerization. doria.fisci-hub.se Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water. nih.gov The crosslinking process is initiated by light, typically in the UV or visible spectrum, and offers excellent spatial and temporal control over the gelation process. tandfonline.comsemanticscholar.org

The fundamental mechanism involves three key components:

Methacrylated Polymer Chains : The polymer backbone, such as poly(this compound), possesses pendant methacryloyl groups which contain reactive carbon-carbon double bonds.

Photoinitiator : A molecule that, upon exposure to light of a specific wavelength, generates highly reactive species, typically free radicals. sci-hub.setandfonline.com

Light Source : An external stimulus (e.g., UV or visible light) that provides the energy to activate the photoinitiator. semanticscholar.org

When the polymer solution, containing a photoinitiator, is exposed to light, the photoinitiator absorbs photons and decomposes into free radicals. rsc.org These radicals then attack the methacryloyl double bonds on the polymer chains, initiating a chain-reaction polymerization. The pendant methacrylate groups on different polymer chains react and form covalent bonds, creating crosslinks that connect the individual chains into a single, continuous network structure—the hydrogel. sci-hub.se

The mechanical properties and swelling behavior of the resulting hydrogel can be precisely tuned by modulating several parameters, including the concentration of the polymer, the degree of methacrylation on the polymer backbone, the type and concentration of the photoinitiator, and the duration and intensity of the light exposure. tandfonline.comnih.govnih.gov Commonly used photoinitiators for biomedical applications include Irgacure 2959 for UV crosslinking and Eosin-Y or the water-soluble azo initiator VA-086 for visible light crosslinking, as they often exhibit higher cytocompatibility. tandfonline.comnih.gov This photocrosslinking method is highly versatile and has been applied to various methacrylated natural polymers like hyaluronic acid, gelatin, and collagen to create hydrogels for tissue engineering and other biomedical applications. sci-hub.setandfonline.comnih.gov

Table 5: Common Photoinitiators for Hydrogel Formation

| Photoinitiator Name | Type | Activation Spectrum | Common Applications | Reference |

|---|---|---|---|---|

| Irgacure 2959 (I2959) | Radical Photoinitiator | UV Light (e.g., 365 nm) | Crosslinking of PEGDA, methacrylated collagen and hyaluronic acid. | tandfonline.comnih.gov |

| VA-086 (2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]) | Azo Initiator | Visible Light | Cytocompatible crosslinking of natural hydrogels. | nih.gov |

| Eosin-Y | Visible Light Photoinitiator | Visible Light | Used with a co-initiator for visible light polymerization. | tandfonline.com |

| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Radical Photoinitiator | UV and Visible Light | Efficient photoinitiator for cell-laden hydrogels. | tandfonline.com |

Enzymatic Crosslinking Approaches

The development of hydrogels and other crosslinked polymeric networks from this compound-based polymers can be achieved through environmentally benign enzymatic methods. mdpi.com These biocatalytic approaches offer high specificity and operate under mild physiological conditions, which is advantageous for biomedical applications where cell viability and material biocompatibility are paramount. lu.sepreprints.orgresearchgate.net Enzymes such as horseradish peroxidase (HRP) and transglutaminases are commonly employed to catalyze the formation of covalent bonds between polymer chains, leading to three-dimensional networks. lu.senih.gov

Horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), is a well-established system for crosslinking polymers that have been functionalized with phenolic moieties, such as tyramine (B21549) or other phenol (B47542) derivatives. acs.orgacs.orgutwente.nl The mechanism involves the HRP-catalyzed oxidation of the phenol groups to generate reactive tyrosyl free radicals. nih.gov These radicals can then couple to form dityrosine (B1219331) crosslinks, resulting in the gelation of the polymer solution. nih.gov For polymers derived from this compound monomers, this would necessitate a preliminary functionalization step to introduce phenolic groups onto the sugar backbone. A dual-enzyme system, incorporating glucose oxidase (GOx), can be used to generate the required H₂O₂ in situ from glucose, creating a more controlled and cytocompatible crosslinking environment. frontiersin.org

Another significant enzymatic approach involves the use of transglutaminase (TGase). nih.gov Microbial transglutaminase (mTG) is particularly useful as it catalyzes the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. lu.semdpi.com This method would require the polymer chains to be functionalized with peptide sequences containing these specific amino acids. The reaction is highly specific and proceeds under neutral pH and body temperature, making it ideal for creating hydrogels for tissue engineering and drug delivery. lu.senih.gov

Furthermore, oxidoreductase enzymes like galactose oxidase can be employed. This enzyme specifically oxidizes the primary alcohol at the C6 position of galactose units to an aldehyde. mdpi.com If the monomer used is a galactose derivative, the resulting polymer would have pendant galactose units that can be enzymatically oxidized. The generated aldehyde groups can then form crosslinks through Schiff base formation with amine-functionalized molecules or polymers.

These enzymatic strategies allow for the creation of hydrogels with tunable properties. The gelation time, mechanical stiffness, and degradation rate can be precisely controlled by adjusting the enzyme concentration, substrate concentration, and the degree of functionalization of the polymer chains. mdpi.comresearchgate.net

Table 1: Overview of Enzymatic Crosslinking Systems Applicable to Functionalized Glycopolymers

| Enzyme System | Polymer Functional Group Required | Crosslinking Mechanism | Key Advantages |

|---|---|---|---|

| Horseradish Peroxidase (HRP) / H₂O₂ | Phenolic moieties (e.g., Tyrosine, Tyramine) | Oxidative coupling of phenols to form dityrosine bonds. nih.gov | Rapid gelation, tunable stiffness. utwente.nl |

| Transglutaminase (TGase) | Glutamine and Lysine residues | Formation of isopeptide bonds between amino acid side chains. nih.gov | High specificity, cytocompatible conditions. lu.se |

| Galactose Oxidase (GalOx) | Galactose units | Oxidation of primary alcohols to aldehydes for subsequent reaction. mdpi.com | Specific to galactose, creates reactive aldehyde functionality. mdpi.com |

Structural Modifications and Post-Polymerization Functionalization

Polymers synthesized from this compound monomers possess a versatile scaffold for structural modification and post-polymerization functionalization. The inherent chemical functionalities of the sugar moiety, particularly the pendant hydroxyl groups, serve as primary sites for a wide array of chemical transformations. mdpi.com This allows for the tailoring of the polymer's physical, chemical, and biological properties to suit specific applications.

Post-polymerization modification is a powerful strategy for introducing diverse functional groups that may not be compatible with the initial polymerization conditions. bibliotekanauki.plwiley-vch.de For glycopolymers derived from this compound monomers, the secondary hydroxyl groups on the sugar ring are readily available for modification. These hydroxyl groups can be targeted for esterification, etherification, or reaction with isocyanates to attach various functional molecules. researchgate.net For instance, the reaction with isocyanates can form carbamate (B1207046) linkages, a method used to functionalize polymers with a range of moieties. researchgate.net

Enzymatic modifications can also be performed post-polymerization. In a notable example, glycopolymers containing galactose pendants were enzymatically converted to copolymers containing galactonic acid using glucose oxidase. nih.gov This "green chemistry" approach demonstrates the potential for precise, selective modification of the sugar units on a pre-formed polymer backbone. nih.gov

Another powerful approach is the introduction of reactive handles suitable for "click chemistry," such as azide-alkyne cycloadditions. The pendant hydroxyl groups can be converted to azides or alkynes, transforming the glycopolymer into a platform for conjugating a wide variety of molecules, including peptides, proteins, or small molecule drugs, with high efficiency and under mild conditions. mcmaster.ca

If the initial monomer contains a reactive group that survives polymerization, such as an epoxide, the resulting polymer becomes an exceptionally adaptable scaffold. Poly(glycidyl methacrylate), for example, can be modified through nucleophilic ring-opening of the epoxide by amines, thiols, azides, and carboxylic acids, generating a library of functional polymers from a single precursor. semanticscholar.orgrsc.org This principle could be applied by co-polymerizing the this compound monomer with a monomer like glycidyl (B131873) methacrylate. The subsequent ring-opening reaction also generates a new hydroxyl group, which can be used for further sequential functionalization. semanticscholar.orgrsc.org

The ability to perform these modifications allows for the fine-tuning of polymer properties such as hydrophilicity, biodegradability, and biological recognition. nih.gov For example, attaching specific ligands can promote cell adhesion or targeted drug delivery.

Table 2: Selected Post-Polymerization Modification Reactions for Glycopolymers

| Reactive Site on Polymer | Reagent/Reaction Type | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Pendant Hydroxyl (-OH) | Isocyanates (R-NCO) | Carbamate linkage | Tuning hydrophobicity, attaching functional moieties. researchgate.net |

| Pendant Hydroxyl (-OH) | Carboxylic acid/anhydride (B1165640) (Esterification) | Ester linkage | Drug conjugation, property modification. wiley-vch.de |

| Pendant Hydroxyl (-OH) | Azide/Alkyne introduction | Click Chemistry handle | Bio-conjugation with peptides, proteins, etc. mcmaster.ca |

| Pendant Galactose | Glucose Oxidase (GOx) | Galactonic Acid | Altering charge and hydrophilicity. nih.gov |

Advanced Characterization Techniques for 6 O Methacryloyl Based Polymeric Systems

Spectroscopic Analysis for Polymer Structure Elucidation

Spectroscopic techniques are fundamental in confirming the successful synthesis and determining the precise chemical structure of polymers derived from 6-O-methacryloyl-1,2-based monomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful, non-destructive tool for the detailed structural analysis of 6-O-methacryloyl-based polymers. It provides information on the monomer conversion, polymer composition, and stereochemistry. ismar.orgnih.gov

¹H NMR: Proton NMR is used to verify the polymerization of the 6-O-methacryloyl-based monomer. A key indicator of successful polymerization is the disappearance of the sharp signals from the vinyl protons of the methacrylate (B99206) group in the monomer, which typically appear between 5.5 and 6.2 ppm. acs.orgrsc.org Concurrently, the spectrum of the resulting polymer shows the appearance of broad resonance signals corresponding to the newly formed polymer backbone. rsc.org For instance, in the polymerization of this compound:3,4-di-O-isopropylidene-d-galactopyranose (MAIpGal), the characteristic vinyl proton peaks at 6.13 and 5.56 ppm vanish, while broad peaks for the polymer backbone emerge. acs.org The signals for the sugar ring protons and any protecting groups (like isopropylidene) remain, although they may broaden upon polymerization. acs.orgmdpi.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing detailed information about the carbon skeleton. In the monomer, characteristic peaks for the vinyl carbons are observed around 120-140 ppm, and the carbonyl carbon of the ester group appears near 168-172 ppm. rsc.orgresearchgate.net Upon polymerization, the vinyl carbon signals disappear, providing clear evidence of the reaction's completion. rsc.org The carbonyl peak remains, while the carbons of the polymer backbone give rise to new signals. The chemical shifts in the ¹³C NMR spectra are sensitive to the local stereochemical environment (tacticity) of the polymer chain. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for making unambiguous assignments of complex, overlapping signals in the ¹H and ¹³C spectra. ismar.orgiupac.orgdntb.gov.ua H-H COSY experiments can establish connectivity between protons within the sugar moiety, while HSQC correlates directly bonded proton and carbon atoms, confirming assignments made in the 1D spectra. researchgate.net This is particularly useful for resolving the complex signals of the sugar ring and for confirming the site of methacryloylation. researchgate.netresearchgate.net

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Monomer and Polymer

| Group | Monomer (MAIpGal) ¹H NMR Signals acs.org | Polymer (PMAgala) ¹H NMR Signals rsc.org | Monomer ¹³C NMR Signals rsc.org |

|---|---|---|---|

| **Vinyl Protons (C=CH₂) ** | 5.56, 6.13 | Absent | ~120-140 |

| Polymer Backbone | Absent | Broad signals (e.g., 0.58-2.02) | Present |

| Carbonyl (C=O) | - | - | ~168-172 |

| Sugar Ring Protons | Present (e.g., 5.54, 4.62) | Broad signals (e.g., 3.90-4.48) | Present |

| Isopropylidene Protons | Present (e.g., 1.20-1.57) | Absent (if deprotected) | Present (if protected) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify functional groups and confirm the polymerization process. nih.gov The comparison of spectra before and after polymerization reveals key structural changes.

The FT-IR spectrum of the 6-O-methacryloyl-based monomer, such as this compound:3,4-di-O-isopropylidene-d-galactopyranose, shows characteristic absorption bands. acs.orgmdpi.com These include the C=O stretching vibration of the ester group at approximately 1714-1730 cm⁻¹ and the C=C vinyl stretching band around 1636 cm⁻¹. acs.orgnih.gov The spectrum may also show a broad O-H stretching band (~3400 cm⁻¹) if there are unprotected hydroxyl groups. acs.org

Upon free-radical polymerization, the most significant spectral change is the disappearance or significant reduction of the C=C vinyl bond peak at ~1636 cm⁻¹, indicating the conversion of the monomer's double bonds to form the saturated polymer backbone. nih.govresearchgate.net The strong C=O ester band remains a prominent feature of the polymer's spectrum. spectroscopyonline.com

Table 2: Key FT-IR Vibrational Bands (cm⁻¹) for Polymerization Analysis

| Vibrational Mode | Monomer acs.orgnih.gov | Polymer nih.govresearchgate.net | Significance |

|---|---|---|---|

| C=C Stretch (vinyl) | ~1636 | Absent / Greatly Reduced | Confirms consumption of monomer double bond |

| C=O Stretch (ester) | ~1714-1730 | ~1714-1730 | Confirms presence of methacrylate group in polymer |

| O-H Stretch (hydroxyl) | ~3400 (if present) | ~3400 (if present) | Indicates presence of sugar hydroxyl groups |

| C-O Stretch (ester) | ~1150-1300 | ~1150-1300 | Confirms presence of ester linkage |

Chromatographic Methods for Molecular Weight and Polydispersity Assessment

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is the standard chromatographic technique for determining the molecular weight characteristics of polymers. aimplas.netresearchgate.net This method separates polymer molecules based on their hydrodynamic volume in solution. aimplas.net Larger molecules elute faster than smaller molecules. The analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polyanalytik.comlcms.cz

For polymeric systems based on 6-O-methacryloyl-D-galactose, GPC is used to confirm that high molecular weight polymers have been formed and to assess the control over the polymerization process. mdpi.comrsc.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined glycopolymers with a narrow molecular weight distribution, which is reflected in a low PDI value (typically below 1.2). rsc.orgmdpi.com GPC elution traces for such polymers show symmetric and narrow peaks. rsc.org The molecular weight can be controlled by adjusting the monomer-to-initiator ratio. researchgate.net

Table 3: Example GPC Data for 6-O-Methacryloyl-Based Block Copolymers

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) researchgate.net |

|---|---|---|---|

| Example 1 | Data not specified | Data not specified | 1.02 |

| Example 2 | Data not specified | Data not specified | 1.05 |

| Example 3 | Data not specified | Data not specified | 1.10 |

Note: The data represents typical PDI values for well-controlled polymerizations of related block copolymers, indicating a nearly monodisperse or narrow molecular weight distribution. researchgate.net

Microscopic and Imaging Techniques for Morphological and Supramolecular Analysis

Transmission Electron Microscopy (TEM) for Polymeric Assemblies

TEM is a high-resolution imaging technique used to visualize the morphology and size of polymeric nanostructures. researchgate.net For amphiphilic block copolymers derived from 6-O-methacryloyl-based monomers, TEM is essential for studying their self-assembly behavior in solution. mdpi.com

These polymers can self-assemble into various supramolecular structures, such as micelles, vesicles, or nanoparticles. mdpi.comresearchgate.net TEM analysis allows for the direct observation of these assemblies, providing information on their shape, size distribution, and internal structure. For example, diblock copolymers of poly(6-O-methacryloyl-d-galactose) can form aggregates with different morphologies, which can be directly visualized by TEM. mdpi.com The morphology of these assemblies can often be tuned by changing the relative block lengths or the solvent conditions. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique integral to characterizing the surface of 6-O-Methacryloyl-based polymeric systems at the nanoscale. digitellinc.comacs.org It provides quantitative data on surface topography and roughness, which are critical parameters influencing the material's interaction with its environment. acs.org In tapping mode AFM, a sharp tip oscillates above the polymer surface, and changes in oscillation amplitude are used to construct a three-dimensional topographical map. covalentmetrology.com

Research on related poly(methyl methacrylate) (PMMA) blends has shown that AFM can distinguish between different polymer phases and measure surface roughness with high precision. covalentmetrology.com For instance, studies on various PMMA surfaces have reported roughness (Rₐ) values ranging from 1.0 nm to 32.0 nm. researchgate.net A separate analysis of a biopolymer surface yielded a roughness of 15.6 nm and a peak-to-peak height of 184 nm. researchgate.net AFM can also reveal how deposition parameters affect surface morphology, identifying structures such as droplets or wrinkles. science.gov Furthermore, AFM-based nanomechanical mapping can be employed to measure properties like Young's modulus, which relates to the stiffness of the polymer film. digitellinc.com Studies on methacrylate-based copolymers have found that the presence of bulkier substituents can lead to stiffer polymer thin films. digitellinc.com

| Polymer System | Surface Roughness (Rₐ) | Reference |

|---|---|---|

| Commercial PMMA Sheet | 3.0 ± 0.3 nm | researchgate.net |

| Spin-coated PMMA | 32.0 ± 8.5 nm | researchgate.net |

| P(MMA-co-γMPS) Copolymer | 1.0 ± 0.3 nm | researchgate.net |

| PMMA/PS Blend | 4 nm | covalentmetrology.com |

| PMMA/SBS Blend | 18.7 nm | covalentmetrology.com |

Scanning Electron Microscopy (SEM) for Material Morphology

For hydrogels derived from related methacrylated compounds like dextran-methacrylate and gelatin-methacrylate (GelMA), SEM has been instrumental. In swollen dextran-methacrylate hydrogels, SEM revealed a unique three-dimensional porous structure that was not present in the unswollen state. nih.gov Similarly, for GelMA hydrogels, SEM analysis showed microporosity characterized by pocket-like pores separated by thin walls. mdpi.com In studies of methacrylate-based polymer monoliths, serial block-face SEM has been used to reconstruct the material in three dimensions, revealing a homogenous polymer skeleton but a heterogeneous macropore space. researchgate.net

Crucially, Field Emission Scanning Electron Microscopy (FE-SEM) has been used to confirm the porous morphology of polymers created from a protected D-galactose monomer, this compound;3,4-di-O-iso-propylidene-D-galactose, a derivative of the core compound of interest. researchgate.net These micrographs showed that the pore size decreased as the quantity of cross-linker increased, which was attributed to tighter network packing. researchgate.net

Surface and Interfacial Characterization of Polymeric Films

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of atoms within the top 5-10 nanometers of a polymeric film's surface. casaxps.comacs.org This makes it exceptionally well-suited for confirming the successful incorporation of the methacryloyl group and for analyzing the surface chemistry of the resulting polymers. casaxps.comresearchgate.net

In a detailed study of poly(methyl methacrylate) (PMMA), a structurally similar polymer, XPS was able to resolve the C 1s signal into four distinct chemical states corresponding to the different carbon environments (C-C/C-H, C-C=O, C-O, and O-C=O). casaxps.com Likewise, the O 1s signal could be resolved into components representing singly and doubly bonded oxygen. casaxps.com This level of detail allows for the verification of the polymer's chemical structure at the surface. XPS is also routinely used to confirm the presence of surface-initiated polymerization agents and to track changes in surface composition after modification. acs.org For example, XPS depth-profiling can be used to understand the distribution of specific molecules within a polymer brush structure. chemrxiv.org

| Atom | Functional Group | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| Carbon (C 1s) | C-C, C-H (aliphatic) | ~285.0 | casaxps.com |

| C-O (ether/alcohol) | ~286.5 | casaxps.com | |

| C-C(=O) (carbonyl carbon) | ~285.5 | casaxps.com | |

| O-C=O (ester) | ~289.0 | casaxps.com | |

| Oxygen (O 1s) | C=O (carbonyl) | ~532.5 | casaxps.com |

| C-O-C (ester/ether) | ~534.0 | casaxps.com |

Ellipsometry for Film Thickness

Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to precisely determine the thickness and refractive index of thin films. acs.orgaiche.org It is highly sensitive, capable of measuring film thickness down to the sub-monolayer level. film-sense.com For polymers derived from this compound, ellipsometry is essential for characterizing films prepared via methods like spin-coating or surface-initiated polymerization. acs.orgresearchgate.net

Spectroscopic ellipsometry can be used to measure a range of film thicknesses, and for ultrathin films (<20–30 nm), measurements at Brewster's angle may allow for the simultaneous determination of both thickness and refractive index. researchgate.net Research has demonstrated that for free-standing polymer films as thin as 5 nm, thickness and refractive index can be determined independently. osti.gov The data obtained from ellipsometry often show excellent agreement with other techniques like X-ray reflectivity. researchgate.net Furthermore, temperature-dependent ellipsometry can be used to study thermal transitions, such as the glass transition temperature (Tg), in thin polymer films, which can differ from bulk values. acs.org

| Polymer System | Measured Property | Value | Reference |

|---|---|---|---|

| Poly(tert-butyl acrylate) (PtBA) | Refractive Index | 1.45 ± 0.01 at 632 nm | researchgate.net |

| Polystyrene (PS) | Tg (70 nm film) | ~95 °C | acs.org |

| Polystyrene (PS) | Tg (9 nm film) | ~80 °C | acs.org |

| Silicon Wafer | Native Oxide Layer Thickness | 1.40 nm | osti.gov |

Contact Angle Goniometry for Wettability

Contact Angle Goniometry is a fundamental technique for assessing the wettability of a polymer surface. biolinchina.com It measures the angle formed at the three-phase boundary where a liquid, gas, and the solid polymer surface intersect. biolinchina.com This angle provides a quantitative measure of surface hydrophilicity or hydrophobicity. Low contact angles (<90°) indicate a hydrophilic surface with good wetting, while high contact angles (>90°) signify a hydrophobic, poorly wetted surface. biolinchina.com

For polymers derived from this compound, which contains hydrophilic sugar and hydroxyl moieties, this technique is critical for understanding surface-liquid interactions. The wettability can be tuned, for example, by removing protecting groups from sugar-based monomers, which leads to more hydrophilic surfaces as confirmed by a decrease in the water contact angle. researchgate.net Studies on various methacrylate polymers have established a range of contact angle values. For instance, the contact angle of water on commercial poly(methyl methacrylate) was found to be 71.0°, while on poly(ethyl methacrylate) it was determined to be in a range that allowed for the calculation of a solid-vapor surface tension of 33.6 ± 0.5 mJ/m². researchgate.nettandfonline.com

| Polymer Surface | Water Contact Angle (°) | Reference |

|---|---|---|

| Commercial PMMA | 71.0 | researchgate.net |

| Spin-coated PMMA | 62.8 | researchgate.net |

| P(MMA-co-γMPS) | 62.8 | researchgate.net |

| Poly(ethyl methacrylate) (PEMA) | Not specified, used to calculate surface tension | tandfonline.com |

| PET | 53.9 | researchgate.net |

Thermal Analysis of 6-O-Methacryloyl-Derived Polymers

The thermal properties of polymers derived from this compound are investigated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). tainstruments.comyoutube.com These techniques provide crucial information on the material's thermal stability, decomposition profile, and phase transitions. tainstruments.comazom.com

TGA measures the change in a material's mass as a function of temperature in a controlled atmosphere. tainstruments.com This analysis determines the onset of decomposition, identifies the temperatures of maximum degradation rates, and can quantify the composition of multi-component systems. tainstruments.comyoutube.com For example, a methacrylate-based homopolymer was shown by TGA to be thermally stable up to approximately 200 °C. researchgate.net

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. azom.com It is used to detect thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc). youtube.comazom.com The Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com For one methacrylate homopolymer, DSC analysis determined a Tg of 95.4 °C. researchgate.net DSC has also been used to study the polymerization activity of various dimethacrylate monomers, which show characteristic sharp exothermic peaks during polymerization. nih.gov The thermal behavior can also be influenced by synthesis conditions; for instance, methacrylate monoliths synthesized at different temperatures (55 °C vs. 75 °C) showed significant differences in their thermal properties. researchgate.net

| Polymer System | Technique | Property | Value | Reference |

|---|---|---|---|---|

| Methacrylate Homopolymer | TGA | Decomposition Onset | ~200 °C | researchgate.net |

| Methacrylate Homopolymer | DSC | Glass Transition (Tg) | 95.4 °C | researchgate.net |

| 4ACM-10 Copolymer | DSC | Glass Transition (Tg) | ~65 °C | researchgate.net |

| 4ACM-6 Copolymer | DSC | Glass Transition (Tg) | ~105 °C | researchgate.net |

| Furan/maleimide copolymers | TGA | Thermal Stability | 125 - 155 °C | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and decomposition profile of polymeric materials. nih.govresearchgate.net By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides critical data on the onset of degradation, the temperatures of maximum degradation rates, and the amount of residual char. researchgate.netsemanticscholar.org

Table 1: Representative TGA Data for Sugar-Containing Methacrylate Polymers

| Polymer System | Onset Degradation Temp. (T_onset) | Main Decomposition Stage(s) | Reference |

| Poly(galactomethacrylate-co-styrene) | ~180 °C (initial small mass loss) | Two-stage degradation | scispace.com |

| Poly(allyl glucosamine-co-MMA) | ~310 °C | One main stage (310-450 °C) | tandfonline.com |

| Poly(allyl glucosamine-co-AN) | ~160 °C | Two stages (starting at 160 °C and 320 °C) | tandfonline.com |

| Poly(N-isopropylacrylamide) (PNIPA) | ~300 °C | Three-stage degradation | semanticscholar.org |

Note: This table presents data from related glycopolymer systems to illustrate typical thermal behaviors.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg). researchgate.netfrontiersin.org The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state and is crucial for determining the material's processing and end-use temperatures. researchgate.netumich.edu

Table 2: Glass Transition Temperatures (Tg) of Representative Sugar-Based Acrylic Polymers

| Polymer System | Glass Transition Temperature (Tg) | Key Finding | Reference |

| Poly(methacryloyl fructose) Homopolymer | ~115 °C | High Tg due to rigid sugar structure. | mdpi.com |

| Poly(galactomethacrylate-co-styrene) | Increased with sugar content | The sugar monomer increases the rigidity of the copolymer. | scispace.com |

| Poly-22 (a polycarbodiimide) | 102 °C | Example of a thermotropic LC phase formation. | researchgate.net |

| HEMA / Xylit HF-Bu-MA | 60 °C and 120 °C | Formation of hydrophilic/hydrophobic microspaces. | fu-berlin.de |

Note: This table includes data from related polymer systems to illustrate the influence of sugar incorporation on Tg.

Rheological Characterization of Polymer Solutions and Hydrogels

Rheology is the study of the flow and deformation of materials, and it is essential for characterizing the viscoelastic properties of polymer solutions and hydrogels derived from 6-O-methacryloyl-based systems. nih.govtainstruments.com Key parameters measured include the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. nih.gov These properties are crucial for applications such as injectable hydrogels for tissue engineering and drug delivery, where shear-thinning behavior and recovery after stress are desired. researchgate.netresearchgate.net

Hydrogels based on methacrylated polymers often exhibit gel-like behavior where G' is significantly higher than G'' over a wide range of frequencies, indicating a stable crosslinked network. mdpi.comitu.edu.tr The magnitude of these moduli can be tuned by altering the polymer concentration, crosslinking density, and temperature. researchgate.netnih.gov For instance, in supramolecular conductive hydrogels, both G' and G'' have been observed to decrease with an increase in temperature, reflecting changes in the non-covalent interactions that form the gel network. researchgate.net Many hydrogel systems also exhibit shear-thinning, where viscosity decreases with increasing shear rate, a critical property for injectability. mdpi.com

Table 3: Representative Rheological Properties of Methacrylated Polymer Hydrogels

| Hydrogel System | Storage Modulus (G') Range | Loss Modulus (G'') Range | Key Rheological Behavior | Reference |

| HEMA-DMAEMA | 1.9 - 2.5 MPa | - | Modulus dependent on strain and age. | mdpi.com |

| Gelatin Methacryloyl (GelMA) | 500 - 7000 Pa | - | Tunable by DS and processing temperature. | nih.gov |

| PNAGA-PAMPS-PEDOT/PSS | ~10 - 1000 Pa | ~1 - 100 Pa | G' and G'' decrease with increasing temperature. | researchgate.net |

| Alginate-based | 10 - 1000 Pa | 1 - 100 Pa | Shear-thinning behavior. | mdpi.com |

Note: This table presents data from various methacrylated hydrogels to illustrate the range of mechanical properties achievable.

Dynamic Light Scattering (DLS) for Nanoparticle and Micelle Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of nanoparticles, micelles, and other colloidal particles in suspension. frontiersin.orgnih.govssau.ru The technique measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.net By analyzing these fluctuations, the hydrodynamic radius (Rh) of the particles can be calculated using the Stokes-Einstein equation. researchgate.net

For amphiphilic block copolymers derived from 6-O-methacryloyl-sugars, DLS is an invaluable tool for characterizing the self-assembled structures they form in aqueous media. These copolymers can form micelles with a hydrophilic glycopolymer corona and a hydrophobic core. DLS can determine the average size and polydispersity of these micelles, which is critical for applications in drug delivery, as particle size affects circulation time, biodistribution, and cellular uptake. Studies on various polymeric micelles have shown that hydrodynamic diameters can range from tens to hundreds of nanometers, depending on factors like copolymer composition, concentration, and the solvent used during preparation. researchgate.netresearchgate.net For example, galactose-assisted silver nanoparticles have been measured to have a median size of 27.9 nm. researchgate.net

Table 4: Representative Hydrodynamic Diameters of Polymeric Micelles and Nanoparticles Measured by DLS

| Polymer/Nanoparticle System | Average Hydrodynamic Diameter (Dh) | Influencing Factors | Reference |

| Poly(styrene-co-methacrylic acid) Micelles | 20 - 67 nm | Hydrophobic chain length | researchgate.net |

| PCL-SS-PMAA Micelles | 210 - 270 nm | pH | researchgate.net |

| PMAA-b-PEG-b-PMAA Micelles | 102 - 128 nm | pH | researchgate.net |

| Galactose-assisted Ag Nanoparticles | 27.9 nm | Stabilizing agent | researchgate.net |

Note: This table provides examples of particle sizes obtained by DLS for various self-assembling polymer and nanoparticle systems.

Circular Dichroism (CD) for Conformational Studies in Glycopolymers

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of chiral molecules, including glycopolymers. semanticscholar.orgnih.gov The technique measures the differential absorption of left- and right-circularly polarized light. nih.gov Since the sugar moieties in glycopolymers derived from this compound-O-isopropylidene-D-glucofuranose are chiral, CD can be used to probe the conformation of the polymer chains in solution.